Naphthalen-2-ylmethyl Docosanoate
Description
Naphthalen-2-ylmethyl docosanoate is a fatty acid ester comprising a docosanoic acid (C22:0) backbone esterified with a naphthalen-2-ylmethyl group. This structural combination introduces unique physicochemical properties due to the aromatic naphthalene moiety, distinguishing it from simpler aliphatic esters like ethyl or methyl docosanoate.
Properties
CAS No. |
84849-03-6 |
|---|---|
Molecular Formula |
C33H52O2 |
Molecular Weight |
480.8 g/mol |
IUPAC Name |
naphthalen-2-ylmethyl docosanoate |
InChI |
InChI=1S/C33H52O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-33(34)35-29-30-26-27-31-23-21-22-24-32(31)28-30/h21-24,26-28H,2-20,25,29H2,1H3 |
InChI Key |
UEIVKAARBVXUOH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-2-ylmethyl Docosanoate typically involves the esterification reaction between naphthalen-2-ylmethanol and docosanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of advanced purification techniques such as distillation and recrystallization ensures the removal of any impurities.
Chemical Reactions Analysis
Types of Reactions
Naphthalen-2-ylmethyl Docosanoate can undergo various chemical reactions, including:
Oxidation: The aromatic ring of the naphthalene moiety can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Naphthalen-2-ylmethanol and docosanol.
Substitution: Nitro-naphthalenes, halogenated naphthalenes, and other substituted derivatives.
Scientific Research Applications
Naphthalen-2-ylmethyl Docosanoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a model compound in studying esterification reactions.
Biology: The compound is used in the study of lipid metabolism and the role of long-chain fatty acids in biological systems.
Medicine: Research is being conducted on its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of specialty chemicals and as a component in lubricants and surfactants.
Mechanism of Action
The mechanism of action of Naphthalen-2-ylmethyl Docosanoate involves its interaction with lipid membranes. The long aliphatic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can enhance the absorption and bioavailability of therapeutic agents.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical features of Naphthalen-2-ylmethyl docosanoate with ethyl docosanoate and methyl docosanoate:
Key Observations :
- Ethyl and methyl docosanoates are commercially available as high-purity standards, suggesting their utility in analytical applications .
Key Observations :
- Ethyl docosanoate is documented in plant extracts (e.g., Solanum habrochaites) and linked to antioxidant roles but lacks pesticidal activity .
- The naphthalene group in this compound may impart novel bioactivity, such as enhanced binding to aromatic receptors or improved thermal stability.
Toxicity and Environmental Impact
Key Observations :
- Ethyl docosanoate exhibits moderate aquatic toxicity, highlighting the need for environmental monitoring in industrial use .
- Methyl docosanoate’s hazard classification underscores the importance of handling protocols for aliphatic esters .
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